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Histone H3 (1-34)

Cat. No.: B1573948
M. Wt: 3451.98
Attention: For research use only. Not for human or veterinary use.
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Description

The Histone H3 (1-34) peptide is a 34-amino acid fragment derived from the N-terminal tail of the human histone H3.1 isotype, with the sequence ARTKQTARKSTGGKAPRKQLATKAARKSAPATGG . This region encompasses the vast majority of known post-translational modification (PTM) sites that are fundamental to the histone code hypothesis, making it an indispensable tool for in vitro biochemical studies . Researchers utilize this peptide as a primary substrate to investigate the activity and specificity of a wide array of chromatin-modifying enzymes, including histone methyltransferases (HMTs) and demethylases (KDMs) . The defined sequence allows for precise examination of PTM crosstalk and the development of novel assays in the field of epigenetics. The functional significance of this peptide is rooted in its critical role within the nucleosome. Histone H3, together with H2A, H2B, and H4, forms the core octamer around which DNA is wrapped to create chromatin, the fundamental unit of eukaryotic genome packaging . The N-terminal tail of H3 protrudes from the nucleosome core and is subject to a complex repertoire of modifications—such as methylation on lysine residues K4, K9, K27, and K36—that correlate with specific transcriptional states, either activating or repressing gene expression . For instance, H3K9me3 and H3K27me3 are strongly associated with transcriptional repression and heterochromatin formation . By providing a purified and consistent substrate, the Histone H3 (1-34) peptide enables researchers to dissect the mechanisms that govern gene regulation, DNA repair, and cellular identity. This product is intended for Research Use Only (RUO) and is not approved for use in humans, as a therapeutic, or for any clinical or diagnostic procedures.

Properties

Molecular Formula

C144H260N54O44

Molecular Weight

3451.98

Origin of Product

United States

Structural Dynamics and Conformation of Histone H3 1 34

Intrinsically Disordered Nature of the Histone H3 N-terminal Tail

The N-terminal tails of all core histones, including H3, are classified as intrinsically disordered regions (IDRs). nih.govnih.gov This means they lack a stable, well-defined three-dimensional structure in their isolated state. The histone H3 N-terminal tail, spanning approximately 35-40 residues, is the longest among the core histones and exemplifies this characteristic. nih.gov Its disordered nature is not simply random; rather, it allows the tail to exist as a dynamic ensemble of conformations. nih.govoup.com

Conformational Flexibility and its Implications for Protein Interactions

A direct consequence of its intrinsically disordered nature is the remarkable conformational flexibility of the H3 (1-34) tail. mdpi.comfrontiersin.org This flexibility is crucial, as it allows the tail to remain accessible to a vast number of regulatory proteins, often termed "histone readers," even within the highly condensed environment of heterochromatin. nih.gov The dynamic plasticity of the histone tails is believed to play a significant role in regulating chromatin structure and recruiting protein complexes involved in gene transcription and DNA repair. nih.gov

This flexibility allows the H3 tail to adopt distinct conformations to specifically engage with different binding partners. elifesciences.org For instance, reader domains can recognize specific segments within the H3 (1-34) sequence. The PZP domain of BRPF1 primarily recognizes the H3(1-15) segment, while the AF10 PZP domain recognizes H3(15-34). oup.com Other proteins, like PHF14, utilize a bipartite recognition mechanism to engage with the entire H3(1-34) region concurrently. oup.com The binding affinities for these interactions are often in the micromolar range, reflecting the transient nature of these regulatory events.

Interacting Protein (PZP Domain)H3 Peptide FragmentBinding Affinity (KD) in µM
PHF14H3 (1-34)0.17
PHF14H3 (1-15)12.7
PHF14H3 (14-34)2.14
BRPF1H3 (1-34)6.61
BRPF1H3 (1-15)23.47
BRPF1H3 (14-34)No Binding
AF10H3 (1-34)Not Determined
AF10H3 (1-15)47.40
AF10H3 (14-34)4.32

Table 1: Binding affinities of various PZP domain-containing proteins for different fragments of the Histone H3 N-terminal tail, as determined by Isothermal Titration Calorimetry (ITC). Data sourced from oup.com.

Influence of Nucleosomal Context on H3 (1-34) Structure

The conformation and dynamics of the H3 (1-34) tail are significantly influenced by its association with the nucleosome. In the nucleosomal context, the H3 tail engages in considerable transient interactions with DNA. nih.govelifesciences.org These interactions are primarily electrostatic between the positively charged residues of the tail and the negatively charged phosphate (B84403) backbone of the DNA. frontiersin.org This association leads to an attenuation of the tail's dynamics compared to its state as a free peptide in solution. nih.gov

Recent models propose that the H3 tail forms a "fuzzy" complex with nucleosomal DNA, meaning it interacts robustly but maintains a heterogeneous and dynamic ensemble of bound states. nih.govoup.combiorxiv.org The presence and length of linker DNA also modulate H3 tail dynamics. In nucleosome arrays, the H3 tail's mobility is considerably reduced compared to mononucleosomes, due to interactions with the linker DNA segments. nih.gov However, the dynamics were not found to be significantly modulated by the specific linker DNA length within the 15–60 base pair range. nih.govfrontiersin.org

Furthermore, the composition of the histone octamer itself affects the H3 tail. The loss of one or both H2A/H2B dimers, which results in the formation of hexasomes or tetrasomes, leads to an increase in the conformational dynamics and accessibility of the adjacent H3 tail. nih.govoup.combiorxiv.org This suggests that processes like transcription, which can lead to transient nucleosome disassembly, may regulate chromatin signaling by altering the conformational state of the H3 tail. biorxiv.org

Computational and Spectroscopic Approaches to H3 (1-34) Dynamics

A combination of sophisticated computational and experimental techniques is required to probe the dynamic nature of the H3 (1-34) tail.

All-atom molecular dynamics (MD) simulations have become an invaluable tool for investigating the flexible and disordered H3 tail. plos.orgbiorxiv.org Extensive simulations, some spanning tens of microseconds, have allowed researchers to characterize the underlying free energy landscape of the peptide, confirming its largely flat nature with propensities for transient α-helical structures. rsc.org

Within the nucleosome context, MD simulations show that the H3 tails quickly adopt a DNA-bound state, exploring a heterogeneous ensemble of conformations with little energetic difference between them. nih.govbiorxiv.org These simulations can also quantify the dynamics of individual residues through metrics like the Root Mean Square Fluctuation (RMSF). Such analyses have shown that H3 tails in tetrasomes are substantially more dynamic than in canonical nucleosomes, supporting experimental findings. biorxiv.org

Histone ComplexH3 TailAverage RMSF (Å)
NucleosomeTail 13.0 - 6.0
NucleosomeTail 23.0 - 6.0
TetrasomeTail 15.5 - 10.0
TetrasomeTail 25.5 - 10.0

Table 2: Root Mean Square Fluctuation (RMSF) values for H3 tails in different nucleosomal contexts, calculated from Molecular Dynamics simulations. Higher RMSF values indicate greater conformational dynamics. Data sourced from biorxiv.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing the H3 tail with atomic resolution. frontiersin.orgelifesciences.org Both solution-state and solid-state NMR have provided crucial insights. Solid-state NMR studies on highly condensed nucleosome arrays have revealed that the H3 N-terminal tails retain considerable conformational flexibility even in a state mimicking dense chromatin. frontiersin.orgnih.govresearchgate.netresearchgate.net These studies can probe the approximately 35 N-terminal residues, which are highly flexible. nih.gov

Solution-state NMR on mononucleosomes has been used to demonstrate that the H3 tail interacts with nucleosomal DNA even without linker DNA and to map the interaction surfaces. nih.govelifesciences.org NMR is also instrumental in studying how PTMs and the binding of reader proteins affect the tail's conformation. oup.comoup.com Furthermore, amide hydrogen/deuterium exchange experiments monitored by NMR have shown that most amide protons in the H3 N-terminal domain are protected from exchange when in condensed nucleosome arrays, which is consistent with the formation of stable, albeit transient, structures. nih.gov

SAXS has been used to analyze the structure of linked histone reader domains, such as the TTD-PHD module of UHRF1, in complex with H3 peptides. pnas.org These studies revealed that the wild-type protein adopts a compact structure upon binding the histone tail. In contrast, mutations in the linker between the two domains resulted in a more flexible, non-compact conformation, demonstrating that the specific arrangement of linked reader domains is critical for their function. pnas.org SAXS can thus validate and complement higher-resolution structural models by providing information on the global conformation and flexibility of histone-protein complexes in solution. elifesciences.orgpnas.org

Post Translational Modifications Ptms on Histone H3 1 34

Types of PTMs Identified on Histone H3 N-terminal Tail Residues

The unstructured N-terminal tail of Histone H3 is susceptible to a diverse array of covalent modifications, including acetylation, methylation, phosphorylation, and ubiquitination. wikipedia.orgnih.govasm.org These modifications dynamically alter the chromatin landscape, influencing everything from large-scale chromatin condensation to the fine-tuning of individual gene transcription. frontiersin.orgcellsignal.com

Lysine (B10760008) acetylation is a dynamic and widely studied PTM that involves the addition of an acetyl group to the ε-amino group of lysine residues. cusabio.com This modification is catalyzed by enzymes known as Histone Acetyltransferases (HATs) and is reversed by Histone Deacetylases (HDACs). researchgate.netabcam.com The addition of the acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histone tail and the negatively charged DNA backbone. cusabio.com This leads to a more relaxed or "open" chromatin structure, facilitating access for transcription factors and the transcriptional machinery. cusabio.com

Consequently, acetylation of lysine residues on the H3 tail, including K9, K14, K18, K23, and K27, is predominantly associated with transcriptionally active chromatin and is often found at promoters and enhancers of active genes. nih.govresearchgate.netnih.govabcam.comresearchgate.net For instance, H3K9ac and H3K27ac are well-established markers for active promoters and enhancers. abcam.com While these sites are often linked to transcriptional activation, specific residues can have unique roles; for example, H3K14 acetylation has been shown to be particularly important for rDNA silencing and regulating replicative aging. nih.gov

Table 1: Key Lysine Acetylation Sites on Histone H3 (1-34) and Their General Function

Residue Modification Associated Function
K9 Acetylation (H3K9ac) Transcriptional activation; often found at active gene promoters. abcam.comcellsignal.com
K14 Acetylation (H3K14ac) Transcriptional activation; histone deposition; rDNA silencing. nih.govcellsignal.comwikipedia.org
K18 Acetylation (H3K18ac) Transcriptional activation. researchgate.netnih.govresearchgate.net
K23 Acetylation (H3K23ac) Transcriptional activation. nih.govnih.govresearchgate.net
K27 Acetylation (H3K27ac) Marks active promoters and enhancers. nih.govabcam.com

Lysine methylation involves the covalent addition of one, two, or three methyl groups to a lysine residue, a process catalyzed by histone lysine methyltransferases (KMTs) and removed by histone lysine demethylases (KDMs). frontiersin.orgresearchgate.net Unlike acetylation, methylation does not alter the charge of the lysine residue. abcam.com Instead, it creates binding sites for specific "reader" proteins that recognize the methylation state and recruit other factors to modulate chromatin structure and gene activity. frontiersin.org

The functional outcome of lysine methylation is highly context-dependent, varying with the specific lysine residue that is modified and the degree of methylation. abcam.comnih.gov

H3K4 methylation is generally associated with active transcription. asm.orgfrontiersin.org

H3K9 and H3K27 methylation are classic hallmarks of repressed chromatin and gene silencing. asm.orgabcam.comfrontiersin.org H3K9me3 is a marker for constitutive heterochromatin, while H3K27me3 is associated with facultative heterochromatin and is involved in developmental gene regulation. abcam.com

H3K36 methylation is typically found within the body of transcribed genes and is linked to transcriptional elongation. asm.orgabcam.comfrontiersin.orgacs.org

These methylation marks often exist in a mutually exclusive manner. For example, a strong negative crosstalk, or mutual exclusion, is observed among the di- and tri-methylated states of K9, K27, and K36. nih.govresearchgate.net

The ability of lysines to be mono-, di-, or tri-methylated adds a significant layer of regulatory complexity. abcam.comfrontiersin.org These different methylation states can have distinct distributions and recruit different effector proteins, leading to diverse biological outcomes. nih.gov

H3K4 Methylation: H3K4me1 is a characteristic mark of transcriptional enhancers, whereas H3K4me3 is enriched at the promoters of active genes. abcam.combiorxiv.org H3K4me2 is often found downstream of the transcription start site within the gene body. plos.org

H3K9 Methylation: H3K9me2 and H3K9me3 are both repressive marks, primarily associated with heterochromatin. wikipedia.org

H3K27 Methylation: H3K27me1 is found in constitutively silenced heterochromatin, while H3K27me2/me3 are repressive marks catalyzed by the Polycomb Repressive Complex 2 (PRC2) to temporarily silence genes, particularly developmental regulators. nih.govfrontiersin.org

H3K36 Methylation: All three methylation states (mono-, di-, and tri-) have been detected. asm.org H3K36me3 is strongly associated with actively transcribed regions. abcam.com In contrast, di- and tri-methylation of H3K36, but not monomethylation, are correlated with transcriptional activation. nih.gov

Table 2: Key Lysine Methylation States on Histone H3 (1-34) and Their Functions

Residue Methylation State Associated Function
K4 H3K4me1 Marks transcriptional enhancers. abcam.com
H3K4me2 Found within gene bodies of active genes. plos.org
H3K4me3 Marks promoters of active or poised genes. abcam.complos.org
K9 H3K9me1/me2/me3 Transcriptional repression, heterochromatin formation. wikipedia.orgabcam.comfrontiersin.org
K27 H3K27me1 Constitutive heterochromatin. frontiersin.org
H3K27me2/me3 Transcriptional repression, facultative heterochromatin, developmental gene regulation (PRC2 target). nih.govabcam.com
K36 H3K36me1/me2/me3 Transcriptional elongation, DNA repair, alternative splicing. abcam.comnih.govacs.org

Phosphorylation is the addition of a phosphate (B84403) group to serine or threonine residues, a reversible process controlled by kinases and phosphatases. wikipedia.orgmdpi.com On the Histone H3 tail, phosphorylation of Serine 10 (S10) and Serine 28 (S28) are key modifications with dual roles in cellular processes. nih.gov

These marks are critically involved in chromosome condensation and segregation during mitosis and meiosis. wikipedia.orgmdpi.com For example, Aurora B kinase mediates H3S10 and H3S28 phosphorylation to facilitate chromatin compaction for cell division. mdpi.com

Conversely, H3S10 and H3S28 phosphorylation are also linked to transcriptional activation. nih.gov In response to stimuli such as epidermal growth factor (EGF), these residues are phosphorylated, which is often coupled with the acetylation of nearby lysine residues (e.g., H3K9ac and K14ac) to promote the expression of immediate-early genes like c-fos and c-myc. wikipedia.orgmdpi.comnih.gov This demonstrates a "crosstalk" where one modification (phosphorylation) can influence another (acetylation). wikipedia.org

Table 3: Key Phosphorylation Sites on Histone H3 (1-34) and Their Functions

Residue Modification Associated Function
S10 Phosphorylation (H3S10p) Chromosome condensation (mitosis/meiosis); Transcriptional activation. wikipedia.orgmdpi.comnih.gov
S28 Phosphorylation (H3S28p) Chromosome condensation (mitosis/meiosis); Transcriptional activation. mdpi.comnih.govresearchgate.net

Arginine residues on the H3 tail can be monomethylated or dimethylated. nih.gov Dimethylation can be either symmetric (Rme2s) or asymmetric (Rme2a), adding further complexity. nih.gov These modifications are catalyzed by a family of enzymes called Protein Arginine Methyltransferases (PRMTs). frontiersin.org Arginine methylation at positions R2, R8, and R17 has been well-characterized and is generally associated with transcriptional activation. nih.govcreative-proteomics.com

This modification can be antagonized by a process called citrullination, where the enzyme Peptidyl Arginine Deiminase 4 (PAD4) converts arginine (or mono-methylated arginine) to citrulline. creative-proteomics.comcaymanchem.comcaymanchem.com This conversion blocks further methylation by PRMTs and is associated with transcriptional repression. caymanchem.comcaymanchem.comcovalab.com

Ubiquitination is the process of attaching a ubiquitin protein to a lysine residue. While ubiquitination of histone H2A and H2B is well-studied, H3 ubiquitination is also an important regulatory modification. frontiersin.org On the H3 N-terminal tail, ubiquitination has been observed and is thought to play a role in various chromatin processes. nih.gov For example, studies have shown that the H3 N-terminal tail (residues 1-44) is a substrate for ubiquitination, with some evidence pointing to K14 as a potential site. nih.gov The H3 tail can also interact directly with ubiquitin, influencing processes like BRCA1/BARD1-mediated ubiquitination of other histones. biorxiv.org

Proteolytic Cleavage

The irreversible proteolytic cleavage, or "clipping," of the histone H3 N-terminal tail represents a drastic and permanent mechanism for removing multiple PTMs at once. oup.com This process has been observed in various biological contexts, including differentiation, senescence, and disease. oup.combmbreports.org

A variety of proteases have been identified to target the histone H3 N-terminal tail, each with distinct cellular roles and specificities.

Cathepsin L: This lysosomal cysteine protease is active in the nucleus and has been shown to cleave the histone H3 tail. nih.govfrontiersin.org Its activity is implicated in the differentiation of mouse embryonic stem cells and in cellular senescence. bmbreports.orgnih.govsemanticscholar.org In some contexts, Cathepsin L activity is linked to the creation of a specific cleavage site known as H3cs1. frontiersin.org

JMJD5: Known as a Jumonji C (JmjC) domain-containing protein, JMJD5 also functions as a protease. embopress.orgnih.gov It specifically mediates the cleavage of the H3 N-tail under conditions of DNA damage stress. embopress.orgnih.gov

Granzyme A: While not detailed in the provided search results, Granzyme A is another protease known to be involved in histone cleavage, though its specific action on the H3 (1-34) region requires further investigation.

MMP-9 (Matrix Metalloproteinase-9): This enzyme has been identified as a key protease for H3 N-terminal tail cleavage during processes like osteoclast differentiation and in certain cancers. bmbreports.orgmdpi.com Despite being a secretory protein, MMP-9 can accumulate in the nucleus to perform this function. bmbreports.orgmdpi.com

Vacuolar proteinase B (Prb1): In yeast, this protease has demonstrated cleavage activity on the N-terminus of histone H3. bmbreports.orgmdpi.comnih.gov

The cleavage of the histone H3 tail occurs at specific amino acid residues, leading to the removal of a defined portion of the tail.

K9-S10: JMJD5 has been shown to cleave the H3 N-tail at the carboxyl side of monomethylated lysine 9 (H3K9me1), specifically between K9 and S10, particularly under DNA damaging stress. embopress.orgresearchgate.net

K18-Q19: Matrix metalloproteinase-9 (MMP-9) specifically cleaves the H3 tail between lysine 18 and glutamine 19. bmbreports.orgembopress.orgmdpi.com This cleavage can be facilitated by the prior acetylation of H3 at lysine 18 (H3K18ac). mdpi.com

A21: Cathepsin L has been identified to cleave the histone H3 tail after alanine (B10760859) 21. bmbreports.orgnih.gov This cleavage event is particularly noted during the differentiation of mouse embryonic stem cells. bmbreports.org

K23-A24: In yeast, vacuolar proteinase B (Prb1) cleaves the H3 N-terminus between lysine 23 and alanine 24. semanticscholar.orgmdpi.comresearchgate.net Cathepsin D has also been reported to cleave at this site in the involuting mammary gland. bmbreports.org

Table 1: Proteolytic Cleavage of Histone H3 (1-34)

Protease Cleavage Site Biological Context
Cathepsin L A21-T22 Embryonic stem cell differentiation, Senescence
JMJD5 K9-S10 (specifically on H3K9me1) DNA damage response
MMP-9 K18-Q19 Osteoclast differentiation, Cancer
Vacuolar proteinase B (Prb1) K23-A24 Yeast stationary phase and sporulation
Specific Proteases (e.g., Cathepsin L, JMJD5, Granzyme A, MMP-9, Vacuolar proteinase B)

Other Atypical PTMs

Beyond the canonical modifications, the histone H3 tail is also subject to a range of less common, or "atypical," PTMs that are increasingly recognized for their regulatory importance.

Citrullination: This modification involves the conversion of arginine residues to citrulline. Citrullination at arginine 8 (H3R8ci) and/or arginine 17 (H3R17ci) can impair methylation and lead to transcriptional repression. uniprot.org

Sumoylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues is another important PTM, although specific details on H3 (1-34) sumoylation were not prominent in the search results.

Propionylation: This involves the addition of a propionyl group to lysine residues. High levels of propionylation on H3K9 and H3K27 have been observed in intestinal epithelial cells and are regulated by the gut microbiota. nih.govbiorxiv.org

Butyrylation: Similar to propionylation, butyrylation adds a butyryl group to lysines. It is also highly prevalent on H3K9 and H3K27 in the intestine and is influenced by the microbiota and metabolites like tributyrin. nih.govbiorxiv.org Butyrylation of histones is associated with active promoters. ptmbio.com

Crotonylation: The addition of a crotonyl group to lysine residues is a recently discovered PTM. ptmbio.com It is found at actively transcribed gene promoters and has been linked to the metabolic state of the cell. cellsignal.com For instance, H3K9 crotonylation increases under conditions of limited energy sources. cellsignal.com H3K18 crotonylation is also thought to play a role in epigenetic modulation. ptmbio.com Interestingly, while often associated with active transcription, H3K27 crotonylation can direct gene repression by recruiting specific co-repressor complexes. nih.govnih.gov

Table 2: Atypical Post-Translational Modifications on Histone H3 (1-34)

Modification Affected Residue(s) Associated Function
Citrullination R8, R17 Transcriptional repression
Propionylation K9, K27 Gene regulation (influenced by microbiota)
Butyrylation K9, K27 Gene regulation (influenced by microbiota and metabolites), Active promoters
Crotonylation K9, K14, K18, K27 Active promoters, Gene repression (K27cr)

Enzymatic Regulation of Histone H3 (1-34) PTMs

The dynamic nature of histone PTMs is governed by the opposing actions of "writer" enzymes that add modifications and "eraser" enzymes that remove them. jove.comcellsignal.comnih.gov

"Writer" Enzymes

These enzymes are responsible for depositing the various PTMs onto the histone H3 tail.

Histone Acetyltransferases (HATs/KATs): These enzymes transfer an acetyl group from acetyl-CoA to lysine residues. wikipedia.org Key HATs that acetylate histone H3 include GCN5, p300/CBP, and PCAF. cellsignal.comepigenie.comreactome.org These enzymes can target multiple lysines within the H3 tail, including K9, K14, K18, 23, and 27. wikipedia.orgcellsignal.com For example, GCN5 mediates H3K36 acetylation, while p300/CBP can acetylate H3K18, which in turn can facilitate cleavage by MMP-9. mdpi.comcellsignal.com

Histone Methyltransferases (HMTs/KMTs): These enzymes add methyl groups to lysine and arginine residues. The specific enzymes responsible for methylating the various sites on the H3 (1-34) tail are numerous and have distinct substrate specificities.

Kinases: These enzymes catalyze the phosphorylation of serine, threonine, and tyrosine residues. bosterbio.com Aurora kinase B is a primary mitotic kinase responsible for phosphorylating H3 at Serine 10 and Serine 28. biologists.comnih.gov Other kinases such as Protein Kinase C (PKC) can also phosphorylate H3 at residues like Threonine 6. thno.org

"Eraser" Enzymes

These enzymes counteract the activity of writers by removing PTMs.

Histone Deacetylases (HDACs): HDACs remove acetyl groups from lysine residues, generally leading to transcriptional repression. cellsignal.comcellsignal.com They reverse the action of HATs, playing a critical role in the turnover of histone acetylation. epigenie.com

Lysine Demethylases (KDMs): These enzymes remove methyl groups from lysine residues. cellsignal.com The discovery of KDMs demonstrated that histone methylation is a dynamic and reversible process.

Phosphatases: These enzymes remove phosphate groups added by kinases. bosterbio.comresearchgate.net For example, Protein Phosphatase 1 (PP1) is involved in the dephosphorylation of H3 at Serine 10 during mitosis. oup.com

Proteases: As detailed in section 3.1.6, proteases like Cathepsin L, JMJD5, and MMP-9 act as "erasers" in a more definitive sense, by cleaving the histone tail and removing all modifications present on the excised fragment. nih.govembopress.orgmdpi.com

Table 3: "Writer" and "Eraser" Enzymes for Histone H3 (1-34) PTMs

Modification "Writer" Enzymes (Examples) "Eraser" Enzymes (Examples)
Acetylation GCN5, p300/CBP, PCAF Histone Deacetylases (HDACs)
Methylation Histone Methyltransferases (HMTs/KMTs) Lysine Demethylases (KDMs)
Phosphorylation Aurora kinase B, Protein Kinase C (PKC) Protein Phosphatase 1 (PP1)
Proteolytic Cleavage - Cathepsin L, JMJD5, MMP-9

"Reader" Proteins and Domains (e.g., PHD domains, Chromodomains, Bromodomains, HMIDs)

The biological consequences of PTMs on the Histone H3 (1-34) tail are primarily enacted by a specialized class of proteins known as "readers" or "effectors". frontiersin.org These proteins contain specific domains that recognize and bind to distinct PTMs, thereby recruiting downstream molecular machinery to modulate chromatin structure and function. nih.gov The primary reader domains that interact with the H3 (1-34) tail include Plant Homeodomain (PHD) fingers, Chromodomains, and Bromodomains. Histone Modification Interaction Domains (HMIDs) represent a broader category of such modules. nih.gov

PHD (Plant Homeodomain) Fingers: PHD fingers are versatile readers that can recognize various histone marks, including both methylated and unmodified lysine residues. nih.govmdpi.com For instance, the PHD finger of BPTF (Bromodomain and PHD finger transcription factor) specifically binds to trimethylated lysine 4 of histone H3 (H3K4me3), a mark associated with active transcription. rhhz.net In contrast, the PHD finger of PHF14 has been shown to recognize the unmodified N-terminal tail of histone H3 (residues 1-34), an interaction that is repelled by the presence of active marks like H3K4me3. researchgate.net Some PHD fingers, like those in the inhibitor of growth (ING) family proteins, also recognize H3K4me3 and are involved in transcriptional regulation. rhhz.net The interaction of these domains with specific PTMs is often sensitive to modifications on adjacent residues, highlighting the context-dependent nature of these recognition events. rhhz.net

Chromodomains: Chromodomains are best known for their role in recognizing methylated lysine residues, particularly those associated with transcriptional repression. fredhutch.org The chromodomain of Heterochromatin Protein 1 (HP1) preferentially binds to di- and trimethylated H3K9 (H3K9me2/3), key marks of heterochromatin. upenn.edu Similarly, the Polycomb (Pc) group proteins contain chromodomains that recognize H3K27me3, another repressive mark. fredhutch.org However, not all chromodomains are associated with repression. The double chromodomains of CHD1 (Chromo-ATPase/helicase-DNA-binding protein 1) recognize H3K4me3, a mark of active chromatin, and this interaction can be modulated by other PTMs like the methylation of H3R2 or phosphorylation of H3T3. rsc.org

Bromodomains: Bromodomains are specialized in recognizing acetylated lysine residues, which are generally associated with a more open chromatin structure and transcriptional activation. mdpi.com Proteins containing bromodomains, such as those in the BET (Bromodomain and Extra-Terminal domain) family like BRD4, are recruited to chromatin through their interaction with acetylated histones. researchgate.netpnas.org The tandem bromodomains of Rsc4 have been shown to preferentially recognize histone H3 acetylated at lysine 14 (H3K14ac). embopress.org The first bromodomain of BRDT, a testis-specific BET protein, interacts with doubly acetylated histone H4, while its second bromodomain has a higher affinity for histone H3 tails acetylated at lysines 18 and 23. biorxiv.org

Histone Modification Interaction Domains (HMIDs): This is a broader term for protein modules that bind to modified histones. nih.gov An example is the hMid domain of the FACT (facilitates chromatin transcription) complex, which has been shown to interact with the histone H3-H4 tetramer. researchgate.net

The following table summarizes the interactions of these reader domains with specific PTMs on the Histone H3 (1-34) tail:

Interactive Data Table: Reader Domains and their Histone H3 (1-34) PTM Interactions
Reader Domain Specific Protein Example(s) PTM Recognized on H3 (1-34) General Functional Consequence
PHD Finger BPTF, ING family H3K4me3 Transcriptional Activation
PHF14 Unmodified H3 (1-34) -
CHD1 H3K4me3 Transcriptional Regulation
Chromodomain HP1 H3K9me2/3 Transcriptional Repression, Heterochromatin formation
Polycomb Group Proteins (e.g., Pc) H3K27me3 Transcriptional Repression
CHD1 H3K4me3 Transcriptional Regulation
Bromodomain BRD4, TAFII250 Acetylated Lysines (e.g., H3K14ac) Transcriptional Activation
Rsc4 H3K14ac Chromatin Remodeling, Transcriptional Regulation
BRDT (BD2) H3K18acK23ac Transcriptional Regulation during spermatogenesis
HMID FACT (hMid domain) Interacts with H3-H4 tetramer Chromatin Remodeling during Transcription

Crosstalk and Combinatorial Nature of PTMs on Histone H3 (1-34)

The signaling potential of the Histone H3 (1-34) tail is not merely the sum of its individual PTMs. Instead, these modifications engage in a complex interplay, or "crosstalk," where the presence of one PTM can influence the deposition, removal, or recognition of another. mdpi.com This crosstalk can occur between adjacent residues or between more distant marks on the same histone tail.

Functional Interdependencies of Adjacent and Distant PTMs

The functional consequences of a PTM are often dictated by the modification status of its neighbors. A classic example of this interplay is the "phospho-methyl switch." The phosphorylation of serine 10 on histone H3 (H3S10ph) can inhibit the binding of HP1 to H3K9me3, effectively antagonizing the repressive signal. nih.govacs.org This demonstrates how a transient mark like phosphorylation can override a more stable mark like methylation.

Similarly, modifications surrounding H3K4 can influence the binding of reader domains. For example, methylation of arginine 2 (H3R2me) or phosphorylation of threonine 3 (H3T3ph) can reduce the binding affinity of certain reader domains for H3K4me3. rsc.org Conversely, acetylation of H3K4 has been shown to weaken the interaction of the Chp1 chromodomain with H3K9me2, while not affecting the binding of other HP1 homologs. nih.gov This highlights a sophisticated mechanism for modulating the recruitment of different repressive complexes.

There is also evidence of crosstalk between more distant PTMs within the H3 (1-34) region. For instance, studies have revealed mutually exclusive relationships between certain modifications, suggesting competition between the enzymes that install them. researchgate.net The combinatorial complexity of these modifications creates a highly nuanced regulatory landscape.

Histone Code Hypothesis and H3 (1-34)

The "histone code" hypothesis posits that specific combinations of histone modifications act as a code that is "read" by effector proteins to bring about distinct downstream events, such as gene activation or silencing. pnas.org The Histone H3 (1-34) tail, with its high density of diverse PTMs and their intricate crosstalk, is a prime example of this principle in action.

The combination of multiple PTMs on a single H3 tail can be recognized by reader proteins with multiple domains or by protein complexes containing several reader subunits. This allows for a much higher level of specificity and regulation than would be possible with individual marks. For example, the presence of both H3K4me3 and H3 acetylation can act synergistically to recruit complexes that promote robust transcriptional activation. nih.gov

The histone code is not a rigid, universal language but is better described as a dynamic and context-dependent "language" where the meaning of a particular mark is influenced by its neighbors. nih.gov The interplay between writers, erasers, and readers of these marks on the H3 (1-34) tail creates a sophisticated signaling network that is fundamental to the epigenetic regulation of the genome. The specific combination of PTMs on this tail can be thought of as a "barcode" that dictates the functional state of the underlying chromatin. nih.gov

Role of Histone H3 1 34 in Chromatin Structure and Dynamics

Influence on Nucleosome Assembly and Stability

Sub-nucleosomal particles, such as hexasomes and tetrasomes, which lack one or both H2A-H2B dimers respectively, are important intermediates in nucleosome assembly and disassembly. biorxiv.org The composition of the nucleosome has a direct impact on the conformation and accessibility of the H3 tail. biorxiv.orgoup.com For instance, the loss of an H2A/H2B dimer leads to a more dynamic and accessible H3 tail on the adjacent side, which can influence the recruitment of chromatin-associated proteins. biorxiv.orgoup.com

Replication-Dependent and Replication-Independent Deposition

The deposition of histone H3 into chromatin is a highly regulated process that occurs through two main pathways: replication-dependent (RD) and replication-independent (RI) deposition.

Replication-Dependent (RD) Deposition: This pathway is tightly coupled with DNA synthesis during the S phase of the cell cycle. nih.govfrontiersin.org It ensures that the newly synthesized DNA is rapidly packaged into chromatin, maintaining genome integrity. The canonical histone variants, H3.1 and H3.2, are primarily deposited through this pathway. frontiersin.org This process is essential for the bulk assembly of nucleosomes on the daughter DNA strands following the passage of the replication fork. pnas.orgoup.com

Replication-Independent (RI) Deposition: This pathway occurs throughout the cell cycle, independent of DNA replication. nih.govfrontiersin.org It is responsible for replacing existing histones with the histone variant H3.3. nih.gov This "histone turnover" is crucial for processes that require dynamic changes in chromatin structure, such as transcription, DNA repair, and the maintenance of specific chromatin domains. embopress.orgaging-us.com H3.3 is enriched in actively transcribed gene bodies and regulatory regions. pnas.org

Deposition PathwayTimingHistone Variant(s)Key Function
Replication-Dependent (RD) S PhaseH3.1, H3.2Bulk chromatin assembly on newly synthesized DNA
Replication-Independent (RI) Throughout Cell CycleH3.3Histone turnover, dynamic chromatin regulation

Role of Histone Chaperones (e.g., HIRA, DAXX/ATRX, CAF-1, Asf1)

Histone chaperones are a diverse group of proteins that bind to histones, preventing their non-specific aggregation and facilitating their proper deposition onto DNA. oup.com Several key chaperones are involved in the deposition of histone H3, each with a preference for specific H3 variants and deposition pathways.

Chromatin Assembly Factor 1 (CAF-1): This heterotrimeric complex is the primary chaperone for the replication-dependent deposition of H3.1 and H3.2. nih.govebi.ac.uk CAF-1 is recruited to the replication fork through its interaction with Proliferating Cell Nuclear Antigen (PCNA), the DNA polymerase sliding clamp, ensuring that newly synthesized histones are deposited onto the newly replicated DNA. pnas.orgnih.gov While primarily associated with H3.1, some studies suggest CAF-1 can also interact with H3.3. nih.gov

Anti-silencing function 1 (Asf1): Asf1 is a crucial histone chaperone that handles H3-H4 dimers and delivers them to other chaperones for deposition. oup.com It participates in both replication-dependent and replication-independent pathways. embopress.orgportlandpress.com In the RD pathway, Asf1 delivers newly synthesized H3.1-H4 dimers to CAF-1. portlandpress.com In the RI pathway, it provides H3.3-H4 dimers to the HIRA complex. portlandpress.com Asf1 prevents the formation of (H3-H4)2 tetramers in the cytoplasm, ensuring that H3-H4 is deposited as a dimer. oup.com

Histone Regulator A (HIRA): The HIRA complex is the main chaperone responsible for the replication-independent deposition of the histone variant H3.3 into the bodies of actively transcribed genes and at other euchromatic regions. nih.govbiologists.comnih.gov HIRA-mediated H3.3 deposition is important for maintaining an open and dynamic chromatin state that is conducive to transcription. aging-us.com

Death Domain-Associated Protein (DAXX) and Alpha-Thalassemia/Mental Retardation Syndrome X-linked (ATRX): The DAXX/ATRX complex is another key player in the replication-independent deposition of H3.3. nih.gov However, unlike HIRA, which deposits H3.3 in euchromatin, the DAXX/ATRX complex specifically targets H3.3 to heterochromatic regions, such as telomeres and pericentromeric regions. nih.govnih.govoup.com This deposition is critical for maintaining the integrity and silencing of these repetitive DNA elements. nih.govbiorxiv.org

Histone ChaperoneAssociated Histone Variant(s)Deposition PathwayPrimary Genomic Location
CAF-1 H3.1, H3.2Replication-DependentGenome-wide during replication
Asf1 H3.1, H3.3Both RD and RIDelivers H3-H4 to other chaperones
HIRA H3.3Replication-IndependentEuchromatin, active gene bodies
DAXX/ATRX H3.3Replication-IndependentHeterochromatin, telomeres

Regulation of Nucleosome Compaction and Higher-Order Chromatin Structures

The H3 (1-34) tail plays a pivotal role in the folding of the "beads-on-a-string" nucleosome fiber into more compact, higher-order structures. nih.govwikipedia.org This compaction is essential for fitting the vast length of the eukaryotic genome into the confines of the nucleus and for regulating access to the genetic material.

Interactions with DNA and Neighboring Nucleosomes

The positively charged N-terminal tail of histone H3 can interact with the negatively charged DNA of the same nucleosome (intra-nucleosomal interactions) as well as with the DNA and histone surfaces of adjacent nucleosomes (inter-nucleosomal interactions). creative-proteomics.comnih.gov These interactions are crucial for stabilizing higher-order chromatin structures. plos.org The H3 tail protrudes from between the two gyres of DNA wrapped around the histone octamer and can make contact with linker DNA, which connects adjacent nucleosomes. nih.govethz.ch These tail-DNA and tail-nucleosome interactions help to bring nucleosomes closer together, facilitating chromatin compaction. nih.gov

Impact on Chromatin Fiber Formation (e.g., 30 nm fiber)

The 30-nanometer (nm) chromatin fiber is a classic model of higher-order chromatin structure, representing a condensed form of the 10-nm "beads-on-a-string" fiber. nih.govwikipedia.org The formation of the 30-nm fiber is thought to be driven by the interactions of histone tails, including the H3 tail, with adjacent nucleosomes. nih.govscirp.org While the precise structure of the 30-nm fiber in vivo is still a subject of debate, in vitro studies have shown that the H3 tail is important for the folding of nucleosome arrays into more compact structures. nih.gov The interactions mediated by the H3 tail contribute to the stabilization of this condensed fiber. creative-proteomics.com However, factors such as irregular nucleosome spacing and certain post-translational modifications can disrupt the formation of a regular 30-nm fiber. jst.go.jp

Modulation of DNA Accessibility

The conformational state of the H3 (1-34) tail and its post-translational modifications directly impact the accessibility of the underlying DNA to regulatory proteins. creative-proteomics.comacs.org A more open and accessible chromatin structure is generally associated with active gene transcription, while a more compact and inaccessible structure is linked to gene silencing.

The electrostatic interactions between the positively charged H3 tail and the negatively charged DNA backbone contribute to a more compact chromatin state, which can limit the access of the transcriptional machinery to DNA. nih.govacs.org Post-translational modifications, such as acetylation, neutralize the positive charge of lysine (B10760008) residues on the H3 tail. nih.gov This charge neutralization weakens the interaction between the tail and the DNA, leading to a more relaxed chromatin structure and increased DNA accessibility. nih.govportlandpress.com

Furthermore, the dynamic nature of the H3 tail itself allows it to adopt different conformations, which can either occlude or expose specific DNA sequences. biorxiv.orgoup.com The loss of H2A-H2B dimers from the nucleosome, for example, not only unwraps DNA but also increases the accessibility of the adjacent H3 tail, potentially creating a synergistic effect on the recruitment of regulatory complexes. biorxiv.org Specific modifications on the H3 tail can also directly influence DNA accessibility by altering the unwrapping dynamics of the nucleosome. nih.gov For instance, phosphorylation of certain residues within the H3 core region near the DNA entry/exit point can increase DNA unwrapping and accessibility. nih.govmdpi.com

Role in Chromatin Phase Separation and Compartmentalization

The N-terminal tail of Histone H3, encompassing residues 1-34, is a dynamically disordered domain that plays a pivotal role in the higher-order organization of chromatin. nih.govnih.gov Its function extends beyond the fundamental unit of the nucleosome, influencing the physical segregation of the genome into distinct functional domains through processes like liquid-liquid phase separation (LLPS) and compartmentalization. These processes are critical for regulating gene expression, DNA repair, and maintaining genome integrity. researchgate.netmdpi.com

The Histone H3 (1-34) tail is characterized by its conformational flexibility and a net positive charge, which facilitates transient, multivalent interactions with the negatively charged DNA backbone and other chromatin components. nih.govnih.gov These weak, dynamic interactions are fundamental to the ability of chromatin to phase separate.

Research Findings on Chromatin Phase Separation:

Emerging evidence strongly indicates that the Histone H3 tail is directly involved in driving chromatin phase separation, a process where chromatin de-mixes from the nucleoplasm to form condensed, liquid-like droplets. researchgate.netnih.gov This can occur even in the absence of other protein factors, highlighting the intrinsic ability of nucleosomes to self-organize. researchgate.netmdpi.com Studies using model systems have shown that the fundamental subunit of chromatin, the nucleosome core particle, can undergo phase separation at physiologically relevant concentrations, and the removal of the H3 tail abrogates this process. researchgate.netnih.gov

The primary driving force for the LLPS of the unmodified H3 tail with DNA is considered to be electrostatic interactions. chemrxiv.orgchemrxiv.org However, the role of the H3 tail is intricately regulated by post-translational modifications (PTMs), which can either enhance or inhibit phase separation.

Acetylation: Acetylation of lysine residues on the H3 tail neutralizes their positive charge, weakening the electrostatic interactions with DNA. This modification generally inhibits LLPS. chemrxiv.orgchemrxiv.orgresearchgate.net Research using synthetic H3 peptides has revealed that the specific site of acetylation has a differential impact on this inhibition. Acetylation at positions near the N-terminus (e.g., H3K4ac) or further from the core (e.g., H3K18ac) inhibits LLPS more strongly than acetylation near the center of the tail (e.g., H3K9ac, H3K14ac). chemrxiv.orgchemrxiv.orgresearchgate.net While H4 tail acetylation is thought to have a stronger impact on inhibiting chromatin condensation, H3 tail acetylation primarily enhances the dynamics of DNA-histone interactions within the condensed phase. biorxiv.org

H3 Tail State Effect on Liquid-Liquid Phase Separation (LLPS) with DNA Primary Interaction Type
Non-acetylated Promotes LLPSElectrostatic
Acetylated (general) Inhibits LLPSWeakened Electrostatic, Hydrophobic
H3K4ac / H3K18ac Stronger inhibition of LLPS-
H3K9ac / H3K14ac Weaker inhibition of LLPS-

Research Findings on Chromatin Compartmentalization:

The phase separation capabilities of the H3 tail are intrinsically linked to the large-scale compartmentalization of the genome into transcriptionally active (A-compartment) and inactive (B-compartment) domains. mdpi.combiorxiv.org Heterochromatin, a key component of the B-compartment, is a prime example of a domain formed through phase separation. mdpi.com

The Histone H3 tail acts as a crucial platform for "reader" proteins that recognize specific PTMs and drive the formation and maintenance of these compartments.

H3K9 Methylation and HP1: The methylation of lysine 9 on the Histone H3 tail (H3K9me) is a canonical mark of heterochromatin. pnas.org This mark is recognized and bound by Heterochromatin Protein 1 (HP1). mdpi.combiorxiv.org HP1 proteins can dimerize, enabling them to bridge multiple H3K9me-marked nucleosomes. These multivalent interactions are thought to drive the polymer-polymer phase separation that compacts heterochromatin, leading to its compartmentalization and associated gene silencing. mdpi.combiorxiv.org

H3 Variants and Active Compartments: The deposition of the histone variant H3.3 into active chromatin regions is crucial for maintaining the organization of the A-compartment. biorxiv.org The chaperone protein HIRA is responsible for depositing H3.3, and the absence of HIRA leads to decreased H3.3 enrichment and weaker interactions within the A-compartment. biorxiv.org This highlights that the specific type of H3 histone and its deposition machinery are key determinants of higher-order chromatin structure, independent of PTMs in some contexts. biorxiv.org

The dynamic and flexible nature of the H3 tail allows it to remain accessible for protein binding even within highly condensed chromatin, ensuring that regulatory complexes can access the genome to modulate chromatin states and gene expression. nih.gov

H3 Tail Modification / Variant Interacting Protein(s) Resulting Chromatin State / Compartment
H3K9me2/3 HP1Heterochromatin formation (B-compartment)
Histone H3.3 (deposition) HIRA (chaperone)Maintenance of active chromatin (A-compartment)

Mechanisms of Gene Regulation Involving Histone H3 1 34

Epigenetic Inheritance and Memory

Epigenetic inheritance refers to the transmission of gene expression patterns from one cell generation to the next without changes in the underlying DNA sequence. nih.govbiorxiv.org Histone H3 modifications and variants play a crucial role in this process, ensuring that cellular identity is maintained during cell division.

During DNA replication, parental histones, along with their PTMs, are distributed to the two daughter strands. portlandpress.com These parental marks then serve as a template for the modification of newly synthesized histones, a process that helps to re-establish the chromatin state of the parent cell. pnas.orgportlandpress.com The histone variant H3.3 is also implicated in epigenetic memory, as it can remain at genetic regions during mitosis, potentially carrying epigenetic information through cell division. plos.org

Interactions with DNA Methylation Machinery

There is a significant interplay between histone H3 modifications and DNA methylation, another key epigenetic mechanism. A strong inverse correlation exists between H3K4 methylation and DNA methylation, particularly at CpG islands. embopress.org The DNA methyltransferase-like protein, Dnmt3L, which is a regulatory factor for the de novo DNA methyltransferases Dnmt3a and Dnmt3b, can bind to the N-terminal tail of histone H3. pnas.org However, this binding is inhibited by the methylation of H3K4. embopress.orgpnas.org This provides a mechanism to prevent DNA methylation at active promoters, which are marked by H3K4me3. embopress.org

Conversely, other histone modifications can promote DNA methylation. For instance, H3K36me2 has been shown to facilitate the binding of DNMT3A to chromatin, leading to DNA methylation in intergenic regions. life-science-alliance.org The chromatin remodeler DDM1 is required for both DNA and histone methylation and its activity leads to the replacement of the transcriptional variant H3.3 with the replicative variant H3.1, a process linked to the maintenance of DNA methylation. nih.govbiorxiv.org

Role in Gene Induction and Repression Dynamics

The dynamic addition and removal of PTMs on the histone H3 tail are central to the rapid induction and repression of genes in response to various cellular signals. For example, the induction of gene expression is often accompanied by an increase in H3 acetylation and H3K4 methylation at the gene's promoter. oup.com

The histone variant H3.3 is dynamically incorporated at active genes upon their activation, suggesting a role in the remodeling of chromatin during transcriptional changes. plos.org In contrast, the incorporation of H3.1 and H3.2 is associated with the establishment of a more closed chromatin structure, which is important for the progression of the gene expression program during early embryonic development. oup.com The replacement of H3.1 with H3.3 at specific promoters can facilitate the opening of silenced chromatin domains and the activation of gene expression. nih.gov This dynamic interplay between histone variants and their modifications allows for precise temporal and spatial control of gene expression.

Functional Contributions of Histone H3 1 34 in Biological Processes

Chromosome Segregation and Mitotic Chromatin Organization

The N-terminal tail of histone H3 plays a central role in the dramatic structural reorganization of chromatin that occurs during mitosis, ensuring the faithful segregation of chromosomes to daughter cells. This process is largely governed by a series of phosphorylation events within the H3 (1-34) region.

Phosphorylation of serine 10 (H3S10ph) is a hallmark of mitosis, tightly correlated with chromosome condensation. rupress.orgresearchgate.net This modification typically begins in early prophase, reaches its peak before metaphase, and diminishes during anaphase and telophase. rupress.org The addition of this phosphate (B84403) group is thought to weaken the interaction between the positively charged H3 tail and the negatively charged DNA backbone. rupress.orgmolbiolcell.org This reduced binding affinity increases the accessibility of the H3 tail, which may facilitate the recruitment of key condensation factors, such as the condensin complex and topoisomerase II, to the chromatin. rupress.orgresearchgate.netmolbiolcell.org

Another critical mitotic phosphorylation event occurs at threonine 3 (H3T3ph). In many organisms, H3T3 phosphorylation is mediated by the kinase Haspin and is concentrated at the inner centromeres of mitotic chromosomes. pnas.orgnih.gov This localized modification acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. pnas.orgnih.gov The recruitment of the CPC is essential for correcting improper microtubule attachments to the kinetochores and for ensuring proper chromosome alignment at the metaphase plate, a process vital for accurate chromosome segregation. pnas.orgnih.govnih.gov

Other phosphorylation sites within the H3 tail, such as serine 28 (H3S28ph), also contribute to mitotic chromosome condensation. cdnsciencepub.comtandfonline.com The coordinated and dynamic phosphorylation of these residues on the H3 (1-34) tail provides a molecular switch that drives the profound changes in chromatin architecture necessary for cell division. unl.educdnsciencepub.com Furthermore, the histone variant H3.3 has been shown to play a role in chromosome segregation and the maintenance of genome integrity, with its loss leading to chromosome misalignment and defects in mitosis. nih.govresearchgate.net

Table 1: Key Phosphorylation Events on the Histone H3 (1-34) Tail During Mitosis
Modification SitePrimary KinaseTiming/LocationFunction in MitosisReferences
Serine 10 (S10)Aurora BProphase to Metaphase; Chromosome armsPromotes chromosome condensation, potentially by weakening H3 tail-DNA interaction and recruiting condensation factors. rupress.orgresearchgate.netmolbiolcell.org
Threonine 3 (T3)HaspinProphase to Anaphase; Inner centromeresRecruits the Chromosomal Passenger Complex (CPC) to centromeres, ensuring proper spindle attachment and chromosome biorientation. pnas.orgnih.govnih.gov
Serine 28 (S28)Aurora BMitosisAssociated with mitotic chromosome condensation. cdnsciencepub.comtandfonline.com

DNA Replication and Repair Mechanisms

The histone H3 (1-34) tail is indispensable for both the faithful replication of the genome and the intricate processes of the DNA damage response (DDR). Its role is mediated through the deposition of specific H3 variants and a complex array of post-translational modifications that signal the presence of DNA damage and recruit repair machinery.

During DNA replication, the canonical histone variant H3.1 is deposited into newly synthesized DNA in a process dependent on the CAF-1 chaperone. pnas.org In contrast, the histone variant H3.3 is incorporated throughout the cell cycle, independent of DNA replication. pnas.orgaging-us.com The N-terminal tail of histone H3 is critically essential for the in vivo replication-coupled assembly of nucleosomes onto newly replicated DNA. sdbonline.org

In the context of DNA damage, the H3 tail acts as a crucial platform for signaling and repair. researchgate.netmdpi.com Histone PTMs are triggered at damaged sites and facilitate DNA repair through various mechanisms, including chromatin remodeling and the recruitment of repair factors. mdpi.com For instance, combinatorial deletions of the H2A and H3 N-terminal tails have been shown to sensitize yeast cells to DNA alkylating agents, indicating their importance in the repair of such lesions. researchgate.netoup.com These tails are involved in regulating the expression of DNA glycosylases, which are key enzymes in the base excision repair (BER) pathway. oup.commdpi.com

Mutations within the H3 tail can severely impair DNA repair. For example, mutations at glycine (B1666218) 34 (G34) can interfere with the post-translational modifications of nearby residues and disrupt the recruitment of key non-homologous end joining (NHEJ) repair proteins, leading to genomic instability. nih.gov The H3 tail is also important for proper signaling in response to DNA damage; for example, it is required for the correct phosphorylation of the checkpoint kinase Rad53 in yeast. researchgate.netoup.com Under stress conditions that induce a DNA damage response, the H3 N-tail can undergo proteolytic cleavage by enzymes like JMJD5, representing another layer of regulation. nih.gov

Table 2: Involvement of the Histone H3 (1-34) Tail in DNA Replication and Repair
ProcessKey Feature/ModificationFunctionReferences
DNA ReplicationH3 N-Terminal TailEssential for replication-coupled nucleosome assembly. sdbonline.org
DNA ReplicationH3.1 Variant DepositionIncorporated into chromatin in a DNA replication-dependent manner. pnas.org
DNA Damage Response (DDR)H3 N-Terminal TailRequired for cellular resistance to DNA damaging agents and for proper DNA damage signaling. researchgate.netmdpi.comoup.com
Base Excision Repair (BER)H3 N-Terminal TailRegulates the expression of DNA glycosylases (e.g., Mag1) involved in BER. oup.commdpi.com
DNA Damage SignalingH3 N-Terminal TailCrucial for the proper phosphorylation of checkpoint kinases like Rad53. researchgate.net
Non-Homologous End Joining (NHEJ)Glycine 34 (G34)Mutations at G34 can impair the recruitment of NHEJ repair proteins, leading to defective repair. nih.gov

Cellular Differentiation and Development

The histone H3 (1-34) tail and its variants are central to the epigenetic regulation that drives cellular differentiation and orchestrates embryonic development. The differential deposition of H3 variants and the dynamic patterns of their modifications are key to establishing and maintaining cell identity. annualreviews.orgfrontiersin.org

Histone H3 variants have distinct and sometimes opposing roles during development. The replicative variants, H3.1 and H3.2, are deposited during S-phase and are crucial for maintaining the epigenetic memory and thus the fate of a cell lineage. pnas.organnualreviews.org In contrast, the replacement variant H3.3 is deposited independently of replication and often opposes cell differentiation during early embryogenesis, while playing an important role in terminal differentiation later in development. aging-us.comannualreviews.org Loss of H3.3 can lead to developmental failure, highlighting its essential role. nih.gov

During early embryonic development in mammals, the deposition of H3 variants is precisely regulated. For instance, in one-cell mouse embryos, H3.1 and H3.2 are asymmetrically localized between the maternal and paternal pronuclei. life-science-alliance.orgmdpi.com The forced incorporation of H3.1/H3.2 into the paternal pronucleus, which is normally low in these variants, can delay DNA replication and lead to developmental arrest. life-science-alliance.org This demonstrates that the specific composition of H3 variants in the parental genomes is critical for the initial stages of life.

The modification state of the H3 tail is also dynamically regulated during differentiation. In embryonic stem (ES) cells, active pluripotency genes are marked by specific modifications on the H3 tail. elifesciences.org As these cells differentiate, the modification landscape shifts, with activating marks being removed from pluripotency genes and established on genes that drive differentiation. elifesciences.org For example, H3.3 is deposited at transcriptionally active genes and regulatory elements, serving as a marker for open and active chromatin domains essential for developmental gene expression programs. nih.gov The N-terminal tail of H3 is also required for the establishment of de novo DNA methylation patterns, a fundamental epigenetic mark for long-term gene silencing and developmental regulation. pnas.org

Table 3: Roles of Histone H3 (1-34) and its Variants in Development and Differentiation
Histone Variant/FeatureDepositionPrimary Role in DevelopmentReferences
H3.1 / H3.2Replication-dependentMaintenance of cell fate and epigenetic memory. Enriched in silent chromatin. pnas.organnualreviews.orgoup.com
H3.3Replication-independentEssential for early embryonic development, pluripotency, and terminal differentiation. Marks active genes. aging-us.comannualreviews.orgnih.gov
Asymmetric H3 Variant DepositionZygoteCrucial for proper DNA replication timing and successful preimplantation development. life-science-alliance.orgmdpi.com
H3 N-Terminal TailGeneralRequired for establishing de novo DNA methylation patterns. pnas.org

Meiosis and Reproductive Processes

The histone H3 (1-34) tail is fundamentally important for meiosis, the specialized cell division process that produces gametes for sexual reproduction. Its modifications are critical for chromosome condensation, homologous recombination, and the proper segregation of chromosomes to ensure the formation of viable sperm and eggs.

Similar to mitosis, phosphorylation of the H3 tail is a key regulatory event in meiosis. Phosphorylation of H3 at threonine 3 (H3T3ph) is required for proper chromosome condensation and spindle checkpoint signaling, which ensures the timely progression through meiotic divisions. nih.govoup.com In Saccharomyces cerevisiae, mutating this residue to prevent phosphorylation leads to significantly reduced sporulation efficiency and spore viability, underscoring its critical function. nih.gov

Beyond phosphorylation, other modifications on the H3 tail orchestrate meiotic events. Methylation at several lysine (B10760008) residues, including K4, K9, and K36, is detected on meiotic chromatin. oup.combioscientifica.com Trimethylation of H3K4 (H3K4me3), in particular, is enriched at the initiation sites of meiotic recombination in both yeast and mice, linking this mark to the programmed induction of DNA double-strand breaks (DSBs) that are essential for the exchange of genetic material between homologous chromosomes. oup.com Acetylation of H3 at lysine 9 (H3K9ac) is also found at meiotic recombination hotspots, suggesting a conserved role in regulating this process. oup.com

The deposition of histone H3 variants is also regulated during meiosis. In Arabidopsis, the H3.1 variant is deposited during meiotic DNA replication and is required for the proper formation of heterochromatin. pnas.org Following fertilization, the precise regulation of H3 variants in the zygote is essential for subsequent development. life-science-alliance.org The asymmetrical deposition of H3.1/H3.2 and H3.3 in the male and female pronuclei influences DNA replication timing and is vital for successful preimplantation development. life-science-alliance.org

Table 4: Functions of Histone H3 (1-34) Modifications in Meiosis
ModificationLocation/ContextFunction in MeiosisReferences
Phosphorylation (H3T3ph)CentromeresRequired for chromatin condensation, spindle checkpoint signaling, and accurate chromosome segregation. nih.govoup.com
Phosphorylation (H3S10ph)Chromosome armsAssociated with chromosome compaction during meiotic division. nih.gov
Trimethylation (H3K4me3)Recombination hotspotsMarks meiotic recombination initiation sites, linked to the formation of Spo11-dependent DSBs. oup.com
Acetylation (H3K9ac)Recombination hotspotsEnriched at sites of meiotic recombination, suggesting a role in regulating homologous recombination. oup.com

Advanced Methodologies and Experimental Systems for Studying Histone H3 1 34

Proteomic Approaches for PTM Identification and Quantification

Proteomics offers powerful solutions for the detailed analysis of the dense PTM landscape on the histone H3 (1-34) tail.

Mass Spectrometry (MS)

Mass spectrometry (MS) is the cornerstone for identifying and quantifying PTMs on the histone H3 tail. nih.govmdpi.com Due to the high density of basic residues (lysine and arginine), standard "bottom-up" proteomics using trypsin can generate very short, difficult-to-analyze peptides, often losing information about combinatorial PTM patterns. nsf.govnih.gov To overcome this, "middle-down" approaches are frequently employed. nih.govlabtech.com In this strategy, an enzyme like endoproteinase GluC is used to generate a larger polypeptide covering the first 50 amino acids of histone H3, keeping combinatorial PTMs intact for analysis. nih.govlabtech.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common workflow. The peptide mixture, including the H3 (1-34) region, is first separated by liquid chromatography before being introduced into the mass spectrometer. acs.org Techniques like weak cation exchange-hydrophilic interaction liquid chromatography (WCX-HILIC) are particularly effective for separating the highly modified histone tail peptides. nih.govnsf.gov Fragmentation methods like Electron Transfer Dissociation (ETD) and 193 nm ultraviolet photodissociation (UVPD) are preferred over Collision-Induced Dissociation (CID) because they are more effective at fragmenting these long, highly charged peptides without the loss of labile PTMs. nih.govnsf.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for unambiguously identifying different PTMs, especially when they are isobaric (having the same nominal mass). This precision helps distinguish, for example, trimethylation from acetylation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful quantitative MS technique used to compare the abundance of histone PTMs between different cellular states. mdpi.comtandfonline.comnih.gov Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., arginine and lysine). nih.govresearchgate.net After mixing protein extracts from the different conditions, the relative abundance of a specific PTM on an H3 tail peptide can be determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer. tandfonline.comnih.gov This approach has been used to identify a "breast cancer-specific epigenetic signature" by comparing PTMs on H3 and H4 in cancer cell lines versus normal cells. nih.gov

Table 1: Common PTMs Identified on Histone H3 (1-34) via Mass Spectrometry

ResidueModificationCommon Function
H3K4Mono-, Di-, Tri-methylationTranscriptional Activation
H3K9Acetylation, Mono-, Di-, Tri-methylationActivation (Ac), Repression (Me)
H3K14AcetylationTranscriptional Activation
H3K18AcetylationTranscriptional Activation
H3K23AcetylationTranscriptional Activation
H3K27Acetylation, Mono-, Di-, Tri-methylationActivation (Ac), Repression (Me)
H3S10PhosphorylationMitosis, Transcriptional Activation
H3S28PhosphorylationMitosis, Transcriptional Activation
H3R2Mono-, Di-methylationTranscriptional Repression
H3R8Mono-, Di-methylationVaries by context
H3R17Mono-, Di-methylationTranscriptional Activation
H3R26Mono-, Di-methylationVaries by context

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a key technique for identifying proteins that "read" the PTMs on the histone H3 (1-34) tail. ebi.ac.uk This method uses a "bait," which can be a synthetically generated H3 (1-34) peptide with a specific PTM or combination of PTMs. oup.comacs.orgmpg.de

The process involves several steps:

A biotinylated synthetic peptide corresponding to H3 (1-34), either unmodified or carrying a specific PTM (e.g., H3K4me3, H3K9me3), is immobilized on avidin-coated beads. oup.comacs.org

These beads are incubated with nuclear extracts. oup.commpg.de Proteins that specifically bind to the modified or unmodified histone tail peptide are captured.

After washing away non-specific binders, the captured proteins (the "prey") are eluted and identified by mass spectrometry. ebi.ac.uk

To improve quantitative accuracy and distinguish specific binders from background, AP-MS is often combined with SILAC. oup.comfrontiersin.org For instance, nuclear extract from cells grown in "heavy" media can be incubated with a modified peptide, while extract from "light" media is incubated with an unmodified control peptide. acs.org By comparing the heavy-to-light ratios of the identified proteins, researchers can confidently identify factors that preferentially bind to a specific PTM. acs.org This approach has been instrumental in creating interactome maps for marks like H3K4me3 and H3K9me3. acs.orgmpg.de

Genomic Mapping Techniques for PTM Localization

While proteomics identifies the existence of PTMs on the H3 (1-34) tail, genomic techniques are required to map their specific locations across the genome.

Chromatin Immunoprecipitation (ChIP) coupled with Sequencing (ChIP-seq) or Microarray (ChIP-chip)

ChIP is the gold-standard method for mapping the genome-wide distribution of histone PTMs. mdpi.comnih.gov The technique provides a "snapshot" of the locations of a specific modification within the cell. nih.gov The workflow is as follows:

Cross-linking: Proteins are covalently cross-linked to DNA in living cells using formaldehyde. mdpi.comnih.gov

Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces (typically 200-600 base pairs) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

Immunoprecipitation: An antibody specific to a histone modification located on the H3 tail (e.g., an antibody against H3K4me3 or H3K27me3) is used to capture the chromatin fragments carrying that mark. nih.gov

DNA Purification: The cross-links are reversed, and the associated DNA is purified.

Analysis: The purified DNA is then identified using either high-throughput sequencing (ChIP-seq) or hybridization to a DNA microarray (ChIP-chip). nih.gov ChIP-seq has largely superseded ChIP-chip due to its higher resolution, broader coverage, and greater dynamic range. nih.gov

ChIP-seq has been used extensively to map the locations of key PTMs within the H3 (1-34) region, revealing that H3K4me3 is predominantly found at the promoters of active genes, while H3K27me3 is characteristic of transcriptionally silenced regions. pnas.orgescholarship.org

Table 2: Representative Genomic Localization of Histone H3 (1-34) PTMs via ChIP-seq

PTM on H3 TailTypical Genomic LocationAssociated Chromatin State
H3K4me3Promoters, Transcription Start Sites (TSS)Active/Poised Transcription
H3K4me1EnhancersActive/Poised Enhancers
H3K9acPromoters, EnhancersActive Transcription
H3K9me3Heterochromatin, Repetitive ElementsTranscriptionally Silent
H3K27acActive Promoters and EnhancersActive Transcription
H3K27me3Polycomb-repressed genes, facultative heterochromatinTranscriptionally Silent/Repressed
H3K36me3Gene bodies of actively transcribed genesActive Transcription Elongation

Biochemical and Biophysical Assays

To understand the direct functional consequences of PTMs on the H3 (1-34) tail, researchers use reconstituted in vitro systems that allow for precise control over the components.

In Vitro Nucleosome Reconstitution and Assembly Assays

These assays are fundamental for studying how specific PTMs on the H3 (1-34) tail directly influence nucleosome structure and its interactions with other proteins. The process begins with the generation of histones with specific modifications. This is often achieved through semi-synthesis, where a chemically synthesized H3 (1-34) peptide containing the desired PTM is ligated to a recombinantly expressed histone H3 core (lacking the tail). frontiersin.org

Once modified histones are obtained, nucleosomes are reconstituted in vitro. This typically involves mixing the histone octamer (containing the modified H3) with a specific DNA sequence, such as the Widom 601 positioning sequence, under high salt conditions, followed by gradual dialysis to low salt to allow for nucleosome assembly. biorxiv.org

These reconstituted, defined nucleosomes can then be used in various assays:

Enzyme Activity Assays: To test how a PTM on the H3 (1-34) tail affects the activity of chromatin-modifying enzymes.

Binding Assays: To measure the binding affinity of "reader" proteins to nucleosomes carrying specific PTMs.

Structural Studies: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the high-resolution structure of the modified nucleosome, revealing how a PTM might alter its conformation.

Biophysical Assays: Trypsin proteolysis assays can probe the accessibility of the histone tails, demonstrating how PTMs or the loss of other histones (like H2A-H2B) can expose the H3 tail. biorxiv.org

For example, studies using reconstituted nucleosomes have been crucial in demonstrating how modifications like H3K4 methylation directly recruit specific binding proteins, providing a mechanistic link between the histone mark and its downstream biological function.

Peptide Arrays and Histone Modification Interaction Domains (HMIDs) for Reader Protein Binding

Peptide arrays are powerful high-throughput tools for screening the binding specificity of proteins that interact with histone tails. activemotif.commerckmillipore.com These arrays consist of a glass slide or membrane onto which a large number of distinct histone peptides, including those from the H3 (1-34) region with various single or combined PTMs, are immobilized. activemotif.com This technology allows researchers to rapidly assess the binding preferences of "reader" proteins, antibodies, or enzymes under a multitude of modification states. activemotif.comepigentek.com For instance, a peptide array can be incubated with a specific reader protein, and the bound protein is then detected, often via a fluorescently labeled antibody, revealing which modified H3 peptides it preferentially recognizes. merckmillipore.com

Histone Modification Interaction Domains (HMIDs) are recombinant protein domains, such as chromodomains or PHD fingers, that specifically recognize PTMs on histone tails. researchgate.netfrontiersin.orggoogle.com These domains can be used as alternatives to antibodies for probing peptide arrays or for other applications like chromatin immunoprecipitation (ChIP). researchgate.netnih.gov HMIDs offer advantages over traditional antibodies, including high specificity, renewable production, and the absence of lot-to-lot variability. frontiersin.org For example, a collection of engineered HMIDs has been developed to strongly and specifically interact with H3 tails methylated at different lysine (B10760008) residues, enabling detailed studies of reader domain specificity. researchgate.net The binding affinity of HMIDs for their target modified histone tails typically falls in the high nanomolar to low micromolar range. nih.gov

Key Research Findings from Peptide Array and HMID Studies:

Specificity Screening: Peptide arrays are routinely used to determine the specificity of histone modification antibodies and reader domains. merckmillipore.comepigentek.com For example, the YEATS domain of YEATS2 was identified as a selective reader of histone crotonylation, showing a preference for H3K27cr on peptide arrays. nih.gov

Crosstalk Analysis: By including peptides with multiple modifications, arrays can uncover how one PTM influences the binding of a reader to another nearby mark. activemotif.com

Enzyme Substrate Identification: Arrays can be used to identify potential substrates for histone-modifying enzymes by detecting which peptides the enzyme can modify. epigentek.com

Enzyme Activity Assays (e.g., Histone Acetyltransferase, Demethylase, Protease Assays)

Enzyme activity assays are crucial for quantifying the catalytic efficiency and substrate specificity of enzymes that modify the Histone H3 (1-34) tail. These assays typically use synthetic H3 peptides or recombinant nucleosomes as substrates.

Histone Acetyltransferase (HAT) Assays: These assays measure the transfer of an acetyl group from a donor molecule, usually radiolabeled acetyl-CoA, to lysine residues on an H3 substrate. nih.govnovusbio.com The activity of HATs like Gcn5p, pCAF, and the NuA3 complex has been characterized using H3 tail peptides or nucleosomes. nih.govnovusbio.compnas.org For instance, the Elongator complex was identified as a HAT specific for the N-terminal tails of histone H3 and H4, with a preference for acetylating H3K14. pnas.org Such assays can be fluorescence-based, providing a high-throughput method for screening potential HAT inhibitors. novusbio.com

Histone Demethylase (HDM) Assays: These assays monitor the removal of methyl groups from lysine residues. For lysine-specific demethylase 1 (LSD1) and related enzymes, activity can be measured by detecting the release of formaldehyde, a byproduct of the demethylation reaction. activemotif.com Such assays have been used to study enzymes like KDM5A, which removes methyl groups from H3K4. nih.govnih.gov Studies using H3 (1-34) peptides have shown that residues distant from the target lysine can be critical for enzyme engagement and activity. For example, mutations in residues 14-18 of the H3 tail were found to significantly decrease the catalytic efficiency of KDM5A. nih.govacs.org

Protease Assays: Histone tail cleavage is an emerging regulatory mechanism. In Saccharomyces cerevisiae, an endopeptidase activity has been identified that cleaves the H3 tail after Alanine (B10760859) 21. nih.gov Assays to study this "clipping" involve incubating H3 substrates with cellular extracts or purified enzymes and detecting the truncated H3 product via Western blot. These studies have shown that clipping occurs at gene promoters upon transcriptional induction and may serve to remove repressive PTMs. nih.govbmbreports.org

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic profile of binding interactions in solution. frontiersin.orgnews-medical.net It directly measures the heat released or absorbed during the binding event between a macromolecule (e.g., a reader domain) and a ligand (e.g., a Histone H3 (1-34) peptide). frontiersin.org By titrating the peptide into a solution containing the protein, ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. news-medical.netnih.govoup.com

This technique is considered the gold standard for quantifying binding affinities and has been instrumental in characterizing the interactions between H3 tails and reader proteins. pnas.orgyoutube.com

Table 1: Thermodynamic Parameters of H3 Tail Interactions Measured by ITC

Interacting ProteinHistone H3 PeptideDissociation Constant (KD)Reference
PHF14PZPH3.1 (1-34), unmodified0.17 µM nih.gov
PHF14PZPH3.3 (1-34), unmodified0.20 µM nih.gov
YEATS2 (YEATS domain)H3 (15-39), K27cr27.5 µM nih.gov
CHD1H3 (1-15), K4me39.4 µM pnas.org
TAF3 (PHD finger)H3 (1-15), K4me30.17 µM pnas.org
BAZ2A (PHD finger)H3 (1-10), unmodified2.2 µM nih.gov

Data in this table is derived from cited research articles and represents a sample of available ITC data for H3 tail interactions.

ITC data has revealed the high affinity of some interactions, such as the sub-micromolar binding of the PHF14 PZP domain to the unmodified H3 (1-34) tail. nih.gov It has also been crucial in comparing the binding strengths for different modifications on the same peptide backbone, as demonstrated in studies of the YEATS2 domain, which binds H3K27cr with significantly higher affinity than other acylated or methylated forms. nih.gov

Structural Biology Techniques

Structural biology provides atomic-level insights into how the Histone H3 (1-34) tail is recognized by other proteins and how it behaves within the context of a nucleosome.

X-ray Crystallography of H3 Tail-Protein Complexes

X-ray crystallography is a primary method for determining the three-dimensional structure of protein-peptide complexes at high resolution. By crystallizing a reader domain in complex with a synthetic H3 (1-34) or shorter peptide, researchers can visualize the precise molecular interactions that govern binding specificity.

Key Research Findings from X-ray Crystallography:

Binding Pockets: Crystal structures have revealed specialized pockets on reader domains that accommodate specific modified lysine residues. For example, the structure of the Drosophila HP1 chromodomain in complex with a methyl-lysine 9 H3 peptide shows the trimethylated lysine nestled within an aromatic cage. researchgate.net

Peptide Conformation: Structures show that the H3 tail can adopt different conformations upon binding. While often binding as an extended beta-strand, some domains, like the BAZ2A PHD finger, induce a helical fold in the H3 tail. portlandpress.com

Basis of Specificity: Crystallography has elucidated how reader domains distinguish between different modifications. The structure of the TAF3 PHD finger in complex with H3K4me3 peptide provides a basis for its strong interaction. pnas.org Similarly, the structure of Survivin bound to a histone H3 tail phosphorylated at Threonine 3 (H3T3ph) revealed the molecular basis for this specific recognition at centromeres.

Cryo-Electron Microscopy (Cryo-EM) of Modified Nucleosomes

While crystallography is powerful for studying isolated domain-peptide interactions, cryo-electron microscopy (cryo-EM) allows for the structural determination of large, complex assemblies like the entire nucleosome. This is critical for understanding how the H3 (1-34) tail interacts with reader proteins in its native chromatin context.

Recent advances in cryo-EM have enabled the visualization of nucleosomes containing specifically modified histones in complex with reader proteins. nih.gov These studies provide a more holistic view, showing how a reader protein interacts not only with the H3 tail but also with other parts of the nucleosome, such as the DNA or adjacent histones.

Key Research Findings from Cryo-EM:

HP1-Mediated Compaction: A cryo-EM structure of H3K9me3-containing dinucleosomes bound by human HP1α revealed how HP1 dimers bridge two separate nucleosomes, providing a structural model for heterochromatin formation. nih.gov

Reader-Nucleosome Core Interactions: The structure of the Chp1 chromodomain bound to an H3K9me3-modified nucleosome showed that the reader domain interacts with both the H3 tail and the core of the nucleosome, highlighting contacts beyond the peptide itself that are crucial for stable binding and function. nih.govresearchgate.net

Genetic Perturbation and Mutagenesis Studies in Model Organisms (e.g., Yeast, Xenopus)

Genetic studies in tractable model organisms like the budding yeast (Saccharomyces cerevisiae) and the African clawed frog (Xenopus laevis) are essential for determining the in vivo function of the H3 (1-34) tail and its modifications. By mutating specific amino acid residues within this region, scientists can observe the resulting phenotypes, such as changes in gene expression, developmental defects, or altered chromosome segregation.

Table 2: Summary of H3 Tail Mutagenesis Studies in Model Organisms

OrganismH3 Tail MutationObserved Phenotype/FindingReference
S. cerevisiaeTruncations of N-terminusModest effects on gene repression at the CHA1 promoter, indicating dispersed repressive function. asm.org
S. cerevisiaeMutation of Lysine 9 or 14Impaired centromere function and defective chromosome segregation. sdbonline.org
S. cerevisiaeH3 Q19L20 -> AAAbolishes H3 tail clipping and impairs induction of specific genes. nih.gov
Xenopus laevisDeletion of N-terminal tailDispensable for chromatin assembly in early embryos. nih.gov
Xenopus laevisH3.3 S31AFails to rescue developmental defects (impaired gastrulation) caused by H3.3 depletion. nih.gov
Xenopus laevisH3.3 S31D (phosphomimic)Rescues gastrulation defects, indicating the negative charge at this position is critical. nih.govbiorxiv.org

This table summarizes key findings from genetic studies targeting the histone H3 tail in yeast and Xenopus.

These genetic approaches have been invaluable for validating the functional importance of interactions and modifications identified through in vitro biochemical and structural methods. For example, studies in yeast have demonstrated that while the entire H3 tail is required for repressing certain genes, no single modifiable lysine is essential, suggesting a dispersed and redundant repressive function. asm.orgnih.gov In Xenopus, elegant depletion-complementation assays have pinpointed a critical role for Serine 31 in the H3.3 variant, a residue within the 1-34 region, as being essential for proper embryonic development, specifically gastrulation. nih.govuniprot.org These experiments have shown that the phosphorylation state (or at least a negative charge) at this position is crucial for H3.3's function. nih.govbiorxiv.org

Advanced Imaging Techniques for Chromatin Dynamics

Visualizing the dynamic nature of the Histone H3 (1-34) tail within the complex environment of the cell nucleus necessitates imaging techniques that offer high spatial and temporal resolution. Conventional microscopy is often insufficient to resolve the fine structural details of chromatin. biologists.com Consequently, a suite of advanced imaging methodologies has been adapted and developed to probe the intricacies of chromatin dynamics, revealing how the H3 tail and its modifications influence the organization of the genome. mdpi.comoup.com

Super-resolution microscopy techniques have been particularly transformative, breaking the diffraction limit of light to allow for nanoscale visualization of chromatin structures. mdpi.com These methods can be broadly categorized into Structured Illumination Microscopy (SIM), Single-Molecule Localization Microscopy (SMLM) such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy. mdpi.com

Research using STORM has successfully characterized the higher-order chromatin structures associated with different histone modifications. nih.gov These studies have revealed that various epigenomic states correspond to distinct structural organizations. For instance, histone acetylation marks are often found in spatially segregated nanoclusters, while active histone methylation marks form more dispersed nanodomains, and repressive methylation marks are associated with large, condensed aggregates. nih.gov This level of detail allows researchers to connect specific modifications on the H3 tail to tangible changes in chromatin architecture. Super-resolution imaging of chromatin fibers (SRCF) has also proven essential for accurately interpreting the distribution of histone modifications, resolving individual modification sites that would appear colocalized using conventional confocal or widefield microscopy. biologists.com

Förster Resonance Energy Transfer (FRET) is another powerful technique used to study the dynamics of the Histone H3 N-terminal tail (H3NtT). oup.comnih.govresearchgate.net By labeling the H3 tail and a reference point on the nucleosomal DNA with a donor-acceptor fluorophore pair, FRET can measure nanometer-scale distances and their changes over time. oup.com Single-molecule FRET (smFRET) studies have demonstrated that the H3NtT is not freely diffusing but instead engages in multiple, dynamic interactions with nucleosomal and linker DNA. oup.comnih.gov These interactions are sensitive to changes elsewhere in the nucleosome, as mutations in the histone core can allosterically alter the dynamic behavior of the H3 tail. oup.comresearchgate.net Furthermore, FRET studies have shown that modifications mimicking acetylation on the H3 tail can lead to a less condensed and more dynamic state of the linker histone H1 C-terminal domain, highlighting the crosstalk between different chromatin components. researchgate.netbiorxiv.org

The table below summarizes key findings from studies using these advanced imaging techniques to investigate Histone H3 dynamics.

Technique System/Target Key Findings Citation(s)
STORM Mammalian Cell NucleiRevealed three distinct types of higher-order chromatin structures based on histone marks: segregated nanoclusters (acetylation), dispersed nanodomains (active methylation), and condensed aggregates (repressive methylation). nih.gov
smFRET Reconstituted MononucleosomesThe H3 N-terminal tail is not unstructured but exhibits multiple dynamic interaction modes with nucleosomal DNA, with transitions occurring in the microsecond to millisecond range. oup.comnih.govresearchgate.net
smFRET H1-Nucleosome ComplexesAcetylation mimetics within the Histone H3 tail induce decondensation and enhanced dynamics of the linker histone H1 C-terminal domain. researchgate.netbiorxiv.org
SMLM Pachytene Chromosomes (Mouse)Showed that chromatin associated with active transcription marks (H3K4me3) forms radial loop-like structures, while repressive marks are found in periodic clusters along the synaptonemal complex. pnas.org
Super-Resolution Microscopy Chromatin FibersEssential for resolving discrete positions of histone marks along a single fiber, which appear to colocalize in conventional microscopy. biologists.com

Synthetic Biology Approaches for Modified Histone Production

To functionally characterize the impact of specific post-translational modifications on the Histone H3 (1-34) tail, researchers require access to homogenously modified histone proteins. frontiersin.org Obtaining these from natural sources is challenging due to the heterogeneity of modifications present in cells. Synthetic biology offers a powerful toolkit to overcome this limitation by enabling the production of "designer" histones with precisely defined modifications at specific sites. mpg.de

One of the most established methods is Expressed Protein Ligation (EPL) , a form of native chemical ligation. This strategy involves the chemical synthesis of a peptide corresponding to the desired modified Histone H3 tail (e.g., H3 1-34 with a specific PTM) containing a C-terminal thioester. frontiersin.org This synthetic peptide is then ligated to a recombinantly expressed globular histone H3 core that has been engineered to have an N-terminal cysteine residue. frontiersin.orgmpg.de This semi-synthetic approach yields full-length, site-specifically modified histone H3 that can be incorporated into nucleosomes for biochemical and structural studies. frontiersin.org

Cell-free protein expression systems provide a rapid and versatile platform for producing modified histones. promegaconnections.com These systems use cellular extracts (typically from E. coli) containing the necessary machinery for transcription and translation. By adding a DNA template for the histone and supplementing the reaction with modified amino acids or specific modifying enzymes, it is possible to generate modified histones. This method has been used to confirm interactions between histone-modifying enzymes and their substrates, for example, by expressing both a histone deacetylase and its target histone in the same reaction. promegaconnections.com

More recently, sophisticated in vivo systems have been engineered to produce asymmetrically modified histones within living cells. One such system, developed in the budding yeast Saccharomyces cerevisiae, relies on creating complementary mutations in two different copies of the histone H3 gene. nih.govelifesciences.org These mutations allow the two distinct H3 proteins to form heterodimers within a nucleosome but prevent them from forming homodimers. nih.govelifesciences.org By introducing a modification-site mutation (e.g., K4R to prevent methylation at lysine 4) into only one of the H3 variants, researchers can generate populations of nucleosomes with asymmetrically modified H3 tails, allowing for the study of how modifications on one sister histone affect chromatin function. nih.govelifesciences.org

Enzymatic ligation methods using enzymes like sortase have also emerged as powerful tools. mpg.deacs.orgnih.gov Sortases are transpeptidases that can recognize a specific peptide motif, cleave it, and ligate it to another peptide containing an N-terminal glycine (B1666218). mpg.de By engineering a sortase recognition site at the junction of the H3 tail and its globular domain, researchers can enzymatically "swap" tails. mpg.deacs.orgnih.gov This "cut-and-paste" approach allows for the late-stage attachment of synthetically modified H3 tails onto tailless histone octamers or even endogenous histones in cell extracts. acs.orgnih.gov This technique significantly accelerates the production of both symmetrically and asymmetrically modified nucleosomes. nih.gov

The table below compares various synthetic biology approaches for producing modified Histone H3.

Method Principle Key Advantages Primary Application Citation(s)
Expressed Protein Ligation (EPL) Chemical ligation of a synthetic, modified peptide tail to a recombinant globular histone domain.High precision and homogeneity of the final modified protein. Allows incorporation of non-natural modifications.In vitro biochemical and structural studies of modified nucleosomes. frontiersin.orgmpg.de
Cell-Free Expression In vitro transcription and translation using cellular extracts.Rapid production; allows for easy testing of protein-protein interactions.Screening interactions between histones and modifying enzymes; producing labeled proteins for assays. promegaconnections.com
Yeast Bivalent System Use of complementary H3 mutants in S. cerevisiae to force heterodimer formation.Enables in vivo study of asymmetrically modified nucleosomes.Investigating the independent vs. cooperative functions of sister histone modifications in living cells. nih.govelifesciences.org
Sortase-Mediated Ligation Enzymatic cleavage and ligation of the H3 tail using a transpeptidase.Highly efficient; can be used for late-stage modification and on endogenous histones. Accelerates production of asymmetrically modified nucleosomes.Generating libraries of modified nucleosomes; quantitative proteomics of histone PTMs. mpg.deacs.orgnih.gov
Intein Splicing Protein trans-splicing using split inteins to ligate a synthetic peptide to a histone.Allows for in vivo incorporation of modifications with temporal control.In vivo labeling and engineering of histones on cellular chromatin. researchgate.net

Compound and Protein Name Index

NameType
Histone H1Protein
Histone H2AProtein
Histone H2BProtein
Histone H3Protein
Histone H3 (1-34)Protein Fragment
Histone H4Protein
SortaseEnzyme

Future Directions and Emerging Concepts in Histone H3 1 34 Research

The N-terminal tail of histone H3, encompassing amino acids 1-34, is a critical hub for epigenetic regulation. This region is densely populated with sites for post-translational modifications (PTMs), which orchestrate a wide array of nuclear processes, from transcription to chromosome condensation. As research progresses, several key areas are emerging that promise to deepen our understanding of the intricate regulatory mechanisms governed by this specific histone fragment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.